Technical Profile: 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
Technical Profile: 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
Executive Summary
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid (CAS 1492450-22-2) is a specialized heterocyclic building block utilized primarily in the development of pharmaceutical agents targeting kinase pathways and antimicrobial resistance mechanisms.[1][2] Distinguished by its halogenated core and C7-methyl steric handle, this compound serves as a critical scaffold for modifying structure-activity relationships (SAR) in drug discovery.[1][2] This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.[1][2]
Chemical Identity & Physicochemical Profiling[1][3][4]
Precise identification is paramount for regulatory compliance and database integration.[1][2] The following parameters define the authentic chemical entity.
| Parameter | Specification |
| CAS Number | 1492450-22-2 |
| IUPAC Name | 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid |
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.06 g/mol |
| SMILES | CC1=CC(Br)=CC2=C1OC=C2C(O)=O |
| InChI Key | Predicted:[1][3][2][4] XYBPFWUNJQTZCM-UHFFFAOYSA-N (Analog-based) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid moiety) |
| LogP (Calc.) | 3.2 ± 0.4 (Lipophilic) |
Synthetic Methodology & Retrosynthesis
The synthesis of 3-carboxybenzofurans typically avoids direct carboxylation of the benzofuran core due to regioselectivity issues.[1][2] The most robust industrial route employs the Rap-Stoermer condensation or a modified Feist-Benary cyclization, utilizing a substituted salicylaldehyde precursor.[1][2]
Validated Synthetic Route
The following protocol describes the formation of the ethyl ester intermediate followed by hydrolysis, ensuring high purity and yield.
Step 1: Cyclization (Williamson Ether Synthesis / Knoevenagel Condensation) [1][2]
-
Precursors: 5-Bromo-2-hydroxy-3-methylbenzaldehyde + Ethyl bromoacetate.[1][2]
-
Reagents: Potassium Carbonate (
), DMF (Dimethylformamide).[1][2] -
Conditions: 80°C, 4-6 hours.
-
Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration.[1][2]
Step 2: Saponification
-
Precursor: Ethyl 5-bromo-7-methylbenzofuran-3-carboxylate.[1][2]
-
Reagents: Lithium Hydroxide (LiOH) or NaOH (1M aq), THF/MeOH (1:1).[1][2]
-
Conditions: Ambient temperature, 12 hours.
-
Workup: Acidification with HCl to pH 2 precipitates the free acid.[1][2]
Synthesis Workflow Diagram[1][3]
Figure 1: Two-step synthetic pathway via Rap-Stoermer condensation logic.
Medicinal Chemistry Applications
The 5-bromo-7-methyl-1-benzofuran-3-carboxylic acid scaffold is highly valued in "Hit-to-Lead" optimization campaigns.[1][2] Its utility stems from three specific structural features:
-
C3-Carboxylic Acid: Acts as a "warhead" for hydrogen bonding interactions with amino acid residues (e.g., Lysine, Arginine) in enzyme active sites.[1][2] It can also be converted into amides or esters to modulate bioavailability.[1][2]
-
C5-Bromine: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of aryl or heteroaryl groups to expand the chemical space.[1][2]
-
C7-Methyl Group: Provides steric bulk that can lock the molecule into a specific conformation or block metabolic "soft spots" (preventing hydroxylation at the C7 position), thereby increasing half-life (
).[1][2]
Biological Activity Landscape[1][3][6]
Research indicates that benzofuran-3-carboxylic acid derivatives exhibit significant bioactivity in the following domains:
-
Anticancer Agents: Inhibition of Src kinase and tubulin polymerization in HeLa and MCF-7 cell lines.[1][2]
-
Antimicrobial: Activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1][2]
-
Cardiovascular: Structural analogs to Amiodarone (Class III antiarrhythmic), where the benzofuran core is essential for channel blocking activity.[1][2]
Structure-Activity Relationship (SAR) Logic[1][3]
Figure 2: Functional decomposition of the molecule's pharmacophore contribution.
Safety & Handling Protocols
Signal Word: WARNING GHS Classification: Irritant (Category 2)[1][2]
| Hazard Statement | Description | Precautionary Measure |
| H315 | Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm thickness).[1][2] |
| H319 | Causes serious eye irritation.[1][2] | Use safety goggles with side shields.[1][2] |
| H335 | May cause respiratory irritation.[1][2] | Handle in a fume hood; avoid dust generation.[1][2] |
Storage Conditions:
-
Store at 2-8°C (Refrigerate).
-
Keep container tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the benzofuran ring over long periods.[1][2]
References
-
BLD Pharm. (2025).[1][2] Product Datasheet: 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid (CAS 1492450-22-2).[1][3][2][5][6] Retrieved from
-
ChemicalBook. (2024).[1][2] 5-Bromo-7-methylbenzofuran-3-carboxylic Acid Property Profile. Retrieved from [1][2]
-
Kossakowski, J., et al. (2010).[1][2][7] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.[1][2] (Contextual synthesis reference). Retrieved from [1][2]
-
PubChem. (2025).[1][2] Benzofuran-3-carboxylic acid Derivatives Compound Summary. National Library of Medicine.[1][2] Retrieved from
Sources
- 1. 1484296-20-9|7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-Bromofuran-3-carboxylic acid | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 461663-79-6|5-Bromobenzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 5. CAS [chemicalbook.com]
- 6. 1492450-22-2|5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
